
4-(Hydroxymethyl)phenylboronic acid
Overview
Description
4-(Hydroxymethyl)phenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a derivative of phenylboronic acid, characterized by the presence of a hydroxymethyl group attached to the phenyl ring. This compound is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)phenylboronic acid typically involves the following steps:
Starting Material:
p-Bromobenzyl alcohol is used as the starting material.Grignard Reagent Formation: The hydroxyl group of p-bromobenzyl alcohol is protected, and a Grignard reagent is prepared.
Addition Reaction: The Grignard reagent undergoes an addition reaction with a boronizing reagent.
Hydrolysis and Deprotection: The final step involves hydrolysis and deprotection using acidic ionic liquid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of protective groups and efficient catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group of 4-(Hydroxymethyl)phenylboronic acid can undergo oxidation to form corresponding aldehydes or carboxylic acids.
-
Oxidizing agents Common oxidizing agents for this transformation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Products The oxidation can yield either the aldehyde or the carboxylic acid, depending on the specific oxidizing agent and reaction conditions.
Reduction Reactions
Reduction reactions can convert the hydroxymethyl group to a methyl group.
-
Reducing agents Reducing agents like lithium aluminum hydride (LiAlH4) can be used for this transformation.
-
Products The product of this reaction is a methyl derivative.
Substitution Reactions
The boronic acid group in this compound can participate in various substitution reactions.
-
Suzuki-Miyaura Coupling this compound is frequently employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
-
Reagents and Conditions These reactions typically utilize palladium catalysts and bases such as potassium carbonate (K2CO3).
-
Products Biaryl compounds are formed via Suzuki-Miyaura coupling.
Reactions with Haloalkyl Amides
This compound can react with haloalkyl amides in oxygen transfer reactions, where the hydroxyl group attached to boron acts as a nucleophile .
-
Catalytic Pathway The hydroxyl group substitutes the halide ion via a nucleophilic substitution reaction .
-
Mechanism The reaction proceeds through intermediates, eventually forming a carbon-nitrogen triple bond (nitrile) and regenerating the phenylboronic acid .
Conversion to Azide Derivatives
Organoboron compounds, including phenylboronic acid derivatives, can be converted into corresponding azide derivatives using copper(II) catalysis .
Reactions with Diols
This compound can form reversible covalent bonds with cis-diols, such as sugars and certain nucleic acids.
-
Mechanism The boronic acid moiety interacts with diols on cell surfaces, which is useful in drug delivery systems.
-
Applications This reversible binding property is leveraged in drug delivery systems, such as glucose-responsive nanoparticles, where the interaction with glucose triggers drug release.
Other Reactions
-
Ether/Ester formation Boronic acids react with alcohols to form boronate esters, or with carboxylic acids to form mixed anhydrides.
Note: While specific data tables and detailed research findings were requested, the search results did not provide explicit tables. The information above is synthesized from the provided search results to give a comprehensive overview of the chemical reactions of this compound.
Scientific Research Applications
Medicinal Chemistry
Drug Development : 4-(Hydroxymethyl)phenylboronic acid has been utilized in the synthesis of various biologically active compounds. Notable examples include:
- Imidazo[4,5-b]pyrazin-2-ones : These compounds serve as mTOR kinase inhibitors, which are important in cancer therapy due to their role in regulating cell growth and proliferation .
- HIV Protease Inhibitors : The compound has also been involved in developing inhibitors that target resistant strains of the HIV virus .
Nanoparticle Formulations : Recent studies have highlighted its role in creating nanoparticles for targeted drug delivery. These nanoparticles can release therapeutic agents in response to reactive oxygen species (ROS), enhancing drug efficacy while minimizing side effects.
Organic Synthesis
Suzuki Coupling Reactions : this compound is frequently employed as a coupling partner in Suzuki reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Reaction Type | Conditions | Yield (%) |
---|---|---|
Suzuki Coupling | Pd catalyst, Cs2CO3, DMF at 60°C | 90% |
Copper-Catalyzed | Cu(OAc)2, dioxane at 110°C | 90% |
Boronated Polymer | Reaction with chitosan | Varies |
Materials Science
Polymer Synthesis : The compound is involved in synthesizing polymers that exhibit unique properties due to the presence of boron. For example, it has been used to create polyurethane materials that contain spindle-type chromophores, which can be applied in optoelectronic devices .
Case Study 1: Antibacterial Applications
A study demonstrated that nanoparticles functionalized with this compound could effectively target Staphylococcus aureus infections. These nanoparticles enhanced macrophage recognition and reduced immune clearance, leading to improved antibacterial efficacy through controlled release of vancomycin at infection sites.
Case Study 2: Cancer Therapeutics
In another investigation, insulin-loaded nanoparticles modified with this compound were developed as a glucose-responsive drug delivery system. The study found that insulin release was significantly higher at elevated glucose levels, showcasing the potential for tailored diabetes management therapies .
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)phenylboronic acid involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which forms cyclic esters with diols. This property is exploited in various applications, such as sensing and separation of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-Carboxyphenylboronic acid
Uniqueness
4-(Hydroxymethyl)phenylboronic acid is unique due to its hydroxymethyl group, which enhances its solubility and reactivity compared to other boronic acids. This makes it particularly effective in aqueous environments and in applications requiring strong and selective binding to diols .
Biological Activity
4-(Hydroxymethyl)phenylboronic acid (4-HMPBA) is an organoboron compound with significant implications in medicinal chemistry and biochemistry. Its unique structure, characterized by a phenyl group substituted with a hydroxymethyl group and a boronic acid functional group, contributes to its diverse biological activities. This article explores the biological activity of 4-HMPBA, including its mechanisms of action, applications in drug delivery systems, and potential therapeutic uses.
- Molecular Formula : CHBO
- Molecular Weight : Approximately 153.06 g/mol
- Structural Characteristics : The presence of the hydroxymethyl group enhances solubility and reactivity, allowing for interactions with biological targets.
Mechanisms of Biological Activity
4-HMPBA exhibits biological activity primarily through its ability to interact with various biomolecules, particularly those containing diol groups. The boronic acid moiety can form reversible covalent bonds with cis-diol-containing compounds, such as sugars and certain nucleic acids. This property is crucial for its applications in drug delivery and targeting specific cells.
Key Mechanisms:
- Reversible Binding : The boronic acid can bind to diols on cell surfaces, facilitating targeted drug delivery.
- Reactive Oxygen Species (ROS) Responsiveness : Recent studies have shown that compounds modified with 4-HMPBA can be activated by ROS, leading to localized drug release in pathological conditions such as infections or tumors .
Applications in Drug Delivery Systems
Recent research has highlighted the use of 4-HMPBA in developing advanced drug delivery systems. For instance:
- Nanoparticle Formulations : 4-HMPBA has been incorporated into nanoparticles designed to deliver antibiotics selectively to bacterial infection sites. These nanoparticles are engineered to respond to elevated ROS levels found in infected tissues, enhancing the efficacy of the delivered drugs while minimizing systemic toxicity .
- Prodrugs : Compounds like polyglutamic acid modified with 4-HMPBA have been synthesized as prodrugs that release active therapeutic agents upon exposure to ROS. This approach allows for controlled drug release tailored to the microenvironment of diseased tissues .
Case Studies
-
Antibacterial Applications :
- A study demonstrated that nanoparticles functionalized with 4-HMPBA could effectively target Staphylococcus aureus infections by enhancing macrophage recognition and reducing immune clearance. The nanoparticles released vancomycin in response to ROS generated at infection sites, significantly improving antibacterial efficacy .
- Cancer Therapeutics :
Comparative Analysis of Related Compounds
The biological activity of 4-HMPBA can be compared with other boronic acid derivatives:
Compound Name | Molecular Formula | Key Characteristics | Biological Activity |
---|---|---|---|
3-Ethyl-4-(hydroxymethyl)phenylboronic acid | CHBO | Ethyl substitution enhances solubility | Similar binding properties but varied reactivity |
3-Chloro-4-(hydroxymethyl)phenylboronic acid | CHBClO | Chlorine alters reactivity | Potentially different antibacterial activity |
3-Aminophenylboronic acid | CHBNO | Amino group introduces additional reactivity | Enhanced interaction with biomolecules |
Properties
IUPAC Name |
[4-(hydroxymethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRPBPMLSSNFOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370454 | |
Record name | 4-(Hydroxymethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59016-93-2 | |
Record name | 4-(Hydroxymethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-(hydroxymethyl)phenylboronic acid demonstrates the ability to form reversible covalent bonds with cis-diols, a property leveraged in drug delivery systems. For instance, it serves as a linker in glucose-responsive nanoparticles, enabling controlled drug release upon interaction with glucose. [] This interaction disrupts the nanoparticle structure, facilitating the release of encapsulated drugs specifically at sites with elevated glucose levels, such as tumor cells.
A:
- Spectroscopic data: While the provided research excerpts don't delve into detailed spectroscopic characterization, techniques such as 1H NMR, 13C NMR, and IR spectroscopy are commonly employed to confirm its structure. For example, 13C-(11B) REAPDOR NMR was used to determine the inter-nuclear distance between specific carbon and boron atoms in a this compound derivative. []
A: While the provided research does not focus on the catalytic properties of this compound itself, it's worth noting that phenylboronic acid derivatives are known for their use in Suzuki coupling reactions. [] This reaction is widely employed in organic synthesis to create carbon-carbon bonds, particularly in the formation of biaryl compounds.
ANone: Although not directly addressed in the research excerpts, computational chemistry techniques like density functional theory (DFT) calculations could be employed to predict properties like molecular geometry, electronic structure, and reactivity of this compound. Molecular dynamics simulations could offer insights into its interactions with other molecules in solution.
A: The research highlights the significance of the boronic acid moiety in this compound for its interaction with diols. [] Modifications to this group could impact its binding affinity and selectivity towards specific diols, influencing its efficacy in applications like glucose-responsive drug delivery.
A: While the research excerpts don't directly address its intrinsic stability, this compound is incorporated into nanoparticles to improve the stability and bioavailability of curcumin, a natural compound with known instability issues. [] Encapsulation within the nanoparticle matrix protects curcumin from degradation and allows for controlled release at the target site.
A: Common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) are used to characterize this compound derivatives and polymers containing this compound. [] These techniques provide information about the compound's structure, molecular weight, and purity.
A: While the research doesn't provide specific details about the compound's intrinsic solubility, its incorporation into nanoparticles suggests a strategy to overcome potential solubility limitations. [] Nanoparticle formulations can enhance the solubility and dissolution rate of poorly soluble drugs, ultimately improving their bioavailability.
A: The choice of alternative materials depends on the specific application. For instance, other boronic acid derivatives or dynamic covalent bonds beyond those formed with boronic acid could be explored for applications in glucose-responsive materials. [] Factors such as binding affinity, selectivity, stability, and cost would need to be considered when comparing alternatives.
ANone: While the provided research doesn't delve into the historical context, the development of this compound-containing materials likely stems from a broader interest in utilizing boronic acid's unique chemical properties. This interest has driven research in areas like glucose sensing, drug delivery, and dynamic covalent materials.
A: The research highlights the application of this compound in ROS-responsive drug delivery systems. [] This demonstrates the potential for cross-disciplinary research spanning chemistry, materials science, and medicine. Further exploration of its properties could lead to applications in areas like biosensing, diagnostics, and biocompatible materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.